![molecular formula C17H22N4 B1436020 ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine CAS No. 2173099-02-8](/img/structure/B1436020.png)
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine
Overview
Description
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their role in numerous disorders .
Mode of Action
It’s worth noting that molecules of similar structure have been found to exhibit affinity towards alpha1-adrenergic receptors . The interaction with these receptors can lead to various physiological changes, depending on whether the receptors are activated or blocked .
Biochemical Pathways
These include the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been studied using in silico docking and molecular dynamics simulations, along with adme calculations . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The interaction with alpha1-adrenergic receptors can lead to various physiological changes, depending on whether the receptors are activated or blocked .
Biochemical Analysis
Biochemical Properties
({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affects muscle contraction and other cellular activities . Additionally, it may impact gene expression by altering the transcriptional activity of genes involved in these pathways.
Molecular Mechanism
At the molecular level, ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to alpha1-adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the modulation of enzyme activities, such as those involved in the synthesis or degradation of second messengers like cyclic AMP (cAMP).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound has a relatively stable profile, with minimal degradation over time . Prolonged exposure to the compound may lead to adaptive changes in cellular responses, such as receptor desensitization or downregulation.
Dosage Effects in Animal Models
The effects of ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the modulation of blood pressure or smooth muscle relaxation . At higher doses, it may cause toxic or adverse effects, including cardiovascular complications or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage .
Metabolic Pathways
({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic flux and levels of metabolites can be affected by the compound’s interaction with specific enzymes, such as cytochrome P450 oxidases.
Transport and Distribution
The transport and distribution of ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins that influence its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to specific cellular components.
Subcellular Localization
The subcellular localization of ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane to interact with surface receptors or be transported to the nucleus to influence gene expression. The localization of the compound can also affect its stability and interactions with other biomolecules.
Preparation Methods
The synthesis of ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine typically involves multiple steps. One common method involves the reaction of 2-methylphenylpiperazine with a pyridine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to ((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
These compounds share structural similarities, such as the presence of a piperazine ring, but differ in their specific substituents and functional groups, which can lead to variations in their biological activity and applications.
Properties
IUPAC Name |
[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVOHFAKTNVAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


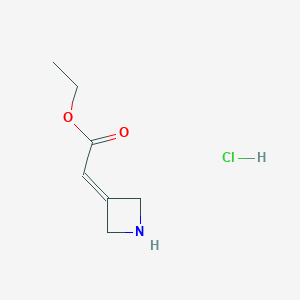
![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)
cyclohexa-1,3,5-triene](/img/structure/B1435942.png)
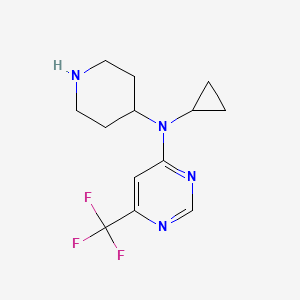
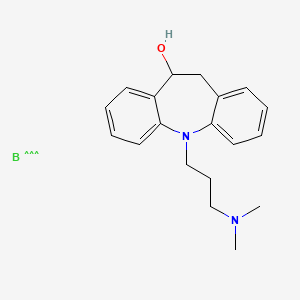

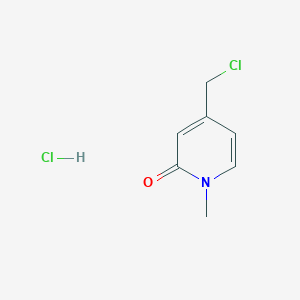
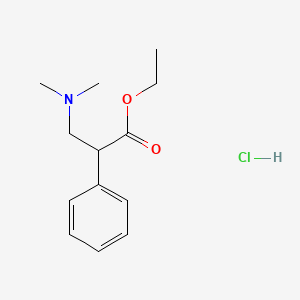

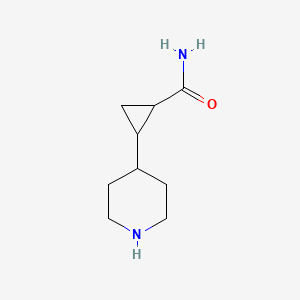


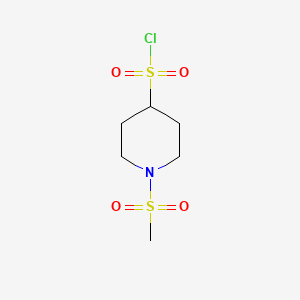
![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)
